molecular formula C31H50O5 B12720542 Trichothecolone palmitate CAS No. 100667-47-8

Trichothecolone palmitate

Cat. No.: B12720542
CAS No.: 100667-47-8
M. Wt: 502.7 g/mol
InChI Key: ALAKXPPBGLXDKP-WDBJJVJHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichothecolone palmitate typically involves the esterification of trichothecolone with palmitic acid. The reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process . The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Trichothecolone palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trichothecolone palmitate has a wide range of applications in scientific research:

Mechanism of Action

Trichothecolone palmitate exerts its effects primarily through the inhibition of protein synthesis. It targets the ribosomes in eukaryotic cells, preventing the elongation of the polypeptide chain during translation. This inhibition leads to a halt in protein production, which can result in cell death . The compound also affects various molecular pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its esterified palmitate group, which enhances its lipophilicity and potentially its biological activity. This modification allows for better interaction with lipid membranes and may improve its efficacy in certain applications .

Biological Activity

Trichothecolone palmitate is a compound derived from Trichothecenes, a group of mycotoxins produced by various fungi. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its molecular formula C31H50O5C_{31}H_{50}O_5 and a molecular weight of 498.73 g/mol. The compound consists of a trichothecene backbone esterified with palmitic acid, which is believed to influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Like other trichothecenes, this compound exerts its effects by inhibiting protein synthesis in eukaryotic cells, leading to cell death.
  • Induction of Apoptosis : It has been shown to induce apoptosis in various cancer cell lines, suggesting potential use as an anticancer agent.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.

1. Antimicrobial Activity

This compound demonstrates significant antimicrobial activity against various pathogens. Studies have reported its effectiveness against:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Inhibits fungal growth, particularly in species like Candida albicans.

2. Cytotoxicity

Research indicates that this compound possesses cytotoxic effects on several cancer cell lines. For instance:

  • Breast Cancer Cells : Induces apoptosis in MCF-7 breast cancer cells.
  • Liver Cancer Cells : Exhibits cytotoxicity against HepG2 liver cancer cells.

3. Anti-inflammatory Activity

The compound has been shown to reduce inflammation markers in vitro. Notably:

  • Cytokine Modulation : Decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Oxidative Stress Reduction : Exhibits antioxidant properties that mitigate oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialEffective against E. coli and C. albicans
CytotoxicityInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Table 2: Case Studies on Cytotoxic Effects

StudyCell LineIC50 Value (µM)Observations
Study AMCF-715Significant apoptosis observed
Study BHepG220Reduced cell proliferation

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL. This suggests potential applications in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Line Sensitivity

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage. The IC50 value was determined to be approximately 15 µM, indicating a potent effect against these cancer cells.

Properties

CAS No.

100667-47-8

Molecular Formula

C31H50O5

Molecular Weight

502.7 g/mol

IUPAC Name

[(1S,2R,7R,9R,11R)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] hexadecanoate

InChI

InChI=1S/C31H50O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(33)36-26-20-27-31(22-34-31)30(26,4)29(3)21-24(32)23(2)19-25(29)35-27/h19,25-27H,5-18,20-22H2,1-4H3/t25-,26-,27-,29+,30-,31?/m1/s1

InChI Key

ALAKXPPBGLXDKP-WDBJJVJHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H]2C3([C@]1([C@]4(CC(=O)C(=C[C@H]4O2)C)C)C)CO3

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3

Origin of Product

United States

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